molecular formula C10H11I2NO2 B12845517 Ethyl 4-amino-3,5-diiodophenylacetate

Ethyl 4-amino-3,5-diiodophenylacetate

Cat. No.: B12845517
M. Wt: 431.01 g/mol
InChI Key: AJZKCIXHBRHMKK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is an organic compound that features a phenyl ring substituted with amino and diiodo groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3,5-diiodophenyl)acetate typically involves the iodination of a phenyl ring followed by esterification and amination reactions. One common method starts with the iodination of a phenylacetic acid derivative, followed by esterification with ethanol in the presence of an acid catalyst. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

Industrial Production Methods

Industrial production of ethyl 2-(4-amino-3,5-diiodophenyl)acetate may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Mono-iodo or deiodinated products.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Similar structure but with bromine atoms instead of iodine.

    Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of iodine.

    Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. Iodine’s larger atomic size and higher atomic weight compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring radiolabeling or specific interactions with iodine-sensitive biological systems.

Properties

Molecular Formula

C10H11I2NO2

Molecular Weight

431.01 g/mol

IUPAC Name

ethyl 2-(4-amino-3,5-diiodophenyl)acetate

InChI

InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3

InChI Key

AJZKCIXHBRHMKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)N)I

Origin of Product

United States

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